Naphtho[1,2-b]thiophene, 2-methyl
Description
Naphtho[1,2-b]thiophene, 2-methyl (C₁₃H₁₀S; MW: 198.283) is a polycyclic aromatic sulfur heterocycle composed of a naphthalene fused to a thiophene ring at the 1,2-b position, with a methyl substituent at the 2-position. Its IUPAC InChIKey (RJAPHDMCOJKTEQ-UHFFFAOYSA-N) confirms its structural uniqueness . The compound is synthesized via multi-step processes, such as the five-stage reaction starting from 3,4-dihydronaphthalen-1(2H)-one, as described by Clarke et al. . Its chromatographic behavior has been characterized using DB-5 columns under helium gas, with retention data applicable for analytical identification .
Properties
CAS No. |
51925-25-8 |
|---|---|
Molecular Formula |
C13H10S |
Molecular Weight |
198.29 g/mol |
IUPAC Name |
2-methylbenzo[g][1]benzothiole |
InChI |
InChI=1S/C13H10S/c1-9-8-11-7-6-10-4-2-3-5-12(10)13(11)14-9/h2-8H,1H3 |
InChI Key |
RJAPHDMCOJKTEQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(S1)C3=CC=CC=C3C=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Naphtho[1,2-b]thiophene, 2-methyl can be achieved through several methods. One common approach involves the Friedel-Crafts acylation of 2-bromobenzaldehyde with 3-thienyllithium, followed by reduction . Another method includes the condensation of 1-aminonaphthalene with thiophene-2-carbonyl chloride in 2-propanol, followed by treatment with phosphorus pentasulfide (P₂S₅) in anhydrous pyridine .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
Naphtho[1,2-b]thiophene, 2-methyl undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it into different thiophene derivatives.
Substitution: Halogenation reactions, such as bromination, can occur on the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Bromination can be carried out using bromine (Br₂) in the presence of a catalyst like iron (Fe).
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Various reduced thiophene derivatives.
Substitution: Halogenated thiophene compounds.
Scientific Research Applications
Naphtho[1,2-b]thiophene, 2-methyl has several scientific research applications:
Mechanism of Action
The mechanism of action of Naphtho[1,2-b]thiophene, 2-methyl involves its interaction with various molecular targets and pathways. For instance, its photophysical properties make it suitable for applications in organic electronics, where it can facilitate efficient charge transport . The compound’s ability to undergo intersystem crossing to the triplet state is crucial for its use in organic light-emitting diodes (OLEDs) and photovoltaics .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Isomers: Regiochemical and Spectroscopic Distinctions
Naphtho[1,2-b]thiophene vs. Naphtho[1,2-c]thiophene :
The regiochemistry of ring fusion significantly impacts properties. For example, photocyclization of styrylthiophenes yields naphtho[1,2-b]thiophene derivatives (e.g., 1,16-dithia[7]helicene-2), whereas competing pathways for naphtho[1,2-c]thiophene are kinetically disfavored . NMR coupling constants (J) distinguish these isomers: naphtho[1,2-b]thiophene exhibits J = 5.4 Hz for adjacent protons, while naphtho[1,2-c]thiophene would show smaller J values (~2.7–2.8 Hz) .- Methyl vs. Other Substituents: Electron-donating methyl groups at the 2-position reduce anticancer activity compared to electron-withdrawing chloro substituents, as demonstrated in benzo[h]naphtho[1,2-b]naphthyridines .
Heteroatom Comparison: Thiophene vs. Furan/Pyridine
Thiophene vs. Furan Analogues :
Thiophene-containing compounds exhibit superior cytotoxic activity compared to furan derivatives. For instance, naphtho[1,2-b]thiophene-based helicenes show higher stability and charge transport efficiency than naphtho[1,2-b]furan derivatives in organic electronics . Furan analogues like naphtho[1,2-b]furan-4,5-dione (TB7–TC4) display moderate cytotoxicity but lower potency than thiophene-based systems .Thiophene vs. Pyridine Analogues :
Pyridine-substituted naphthyridines exhibit reduced activity compared to thiophene derivatives due to weaker π-conjugation and electronic effects .
Application-Based Comparisons
Organic Electronics :
In D-π-A photosensitizers, naphtho[1,2-b]thiophene π-bridges outperform benzo[b]thiophene in photovoltaic performance due to extended conjugation. For example, dyes with naphtho[1,2-b]thiophene achieve higher short-circuit current densities (Jsc) and power conversion efficiencies (PCE) . Thiahelicenes with naphtho[1,2-b]thiophene moieties (e.g., DN4T) demonstrate exceptional carrier mobility (0.1–1.0 cm²/V·s) in organic field-effect transistors (OFETs), surpassing linear analogues .- Pharmaceutical Potential: Symmetrical naphtho[1,2-b:8,7-b']dithiophenes show antiproliferative effects on HeLa cells but weak G-quadruplex binding, whereas methyl-substituted derivatives may balance cytotoxicity and solubility . In contrast, naphtho[1,2-b]furan-4,5-diones (e.g., TC3) exhibit moderate activity but require structural optimization for therapeutic use .
Data Tables
Table 1: Molecular and Spectroscopic Properties of Selected Compounds
Table 2: Photovoltaic Performance of π-Bridges in D-π-A Dyes
Q & A
Q. What are the standard synthetic routes for preparing 2-methylnaphtho[1,2-b]thiophene, and how do reaction conditions influence regioselectivity?
- Methodological Answer : The synthesis typically involves photocyclization of 3-styrylthiophene derivatives. For example, (E,E)-7 and (E,E)-8 precursors undergo UV irradiation to yield naphtho[1,2-b]thiophene derivatives. Key variables include solvent polarity, irradiation wavelength (e.g., 350 nm), and substituent effects on the styryl group. Regioselectivity is confirmed via NMR coupling constants (e.g., J = 5.4 Hz for naphtho[1,2-b]thiophene vs. J = 2.7–2.8 Hz for naphtho[1,2-c]thiophene isomers) and validated by X-ray crystallography .
Q. How is structural characterization of 2-methylnaphtho[1,2-b]thiophene performed to distinguish it from isomeric forms?
- Methodological Answer : Nuclear Overhauser Effect (NOE) NMR experiments and coupling constant analysis are critical. For instance, the vicinal coupling constants between protons on the fused thiophene and naphthalene rings differ significantly between isomers (e.g., J = 5.4 Hz for naphtho[1,2-b]thiophene vs. smaller values for other isomers). DFT calculations and TDDFT simulations further predict electronic transitions (e.g., λmax = 344–350 nm) to corroborate experimental UV-vis spectra .
Q. What are the primary systemic effects of 2-methylnaphtho[1,2-b]thiophene in mammalian toxicity studies?
- Methodological Answer : Toxicity profiles are assessed via inhalation, oral, or dermal exposure in rodent models. Key endpoints include hepatic, renal, and respiratory effects. For example, hepatic enzyme induction (e.g., CYP450 isoforms) and histopathological changes in lung tissue are monitored. Dose-response studies use standardized protocols (e.g., OECD Guidelines 407/413), with systemic toxicity data tabulated by organ system and exposure route .
Advanced Research Questions
Q. How do computational methods (DFT/TDDFT) elucidate the photocyclization mechanism of styrylthiophenes to form naphtho[1,2-b]thiophene derivatives?
- Methodological Answer : DFT optimizes ground-state geometries of precursors, while TDDFT calculates vertical excitations to identify reactive excited states (e.g., S1 and T1). For example, the S1 state of (E,E)-7 undergoes conformational relaxation to a Z-intermediate, enabling C(4)-C(2) cyclization. Kinetic barriers for competing pathways (e.g., naphtho[1,2-c] vs. [1,2-b] isomers) are quantified via potential energy surface scans, aligning with experimental product ratios .
Q. What strategies resolve contradictions in regiochemical outcomes during electrophilic substitution reactions of 2-methylnaphtho[1,2-b]thiophene?
- Methodological Answer : Bromination and nitration studies reveal competing substitution at the 2- and 5-positions. For example, ethyl naphtho[1,2-b]thiophene-2-carboxylate brominates predominantly at C5 due to steric hindrance at C2. Computational modeling (Hammett σ values, Fukui indices) predicts reactivity, while isotopic labeling (e.g., deuterated substrates) tracks positional selectivity. Conflicting data are resolved by synthesizing unambiguous derivatives (e.g., 5-bromo-2-methylnaphtho[1,2-b]thiophene) for spectral comparison .
Q. How can 2-methylnaphtho[1,2-b]thiophene be functionalized for optoelectronic applications while retaining π-conjugation?
- Methodological Answer : Sonogashira coupling introduces ethynyl groups (e.g., at C2), while Suzuki-Miyaura reactions append aryl/heteroaryl substituents. For helicene synthesis, vinylboronate intermediates (e.g., compound 8) enable iterative cross-coupling to build π-extended frameworks. Photoluminescence quenching studies and hole/electron mobility measurements (e.g., time-of-flight) assess charge transport in organic semiconductors .
Q. What challenges arise in synthesizing endo-dithia[7]helicenes from 2-methylnaphtho[1,2-b]thiophene, and how are they mitigated?
- Methodological Answer : The endo-S configuration in helicenes creates steric clashes during photocyclization. Mitigation strategies include:
- Using bulky substituents (e.g., trimethylsilyl groups) to preorganize precursors.
- Optimizing solvent viscosity (e.g., toluene vs. THF) to favor helical folding.
- Employing Cu-catalyzed hydroboration to generate stereodefined vinylboronates for regiocontrolled coupling. Crystallographic data (e.g., PXRD) and STM surface studies validate helicity .
Data Contradiction Analysis
Q. Why do some photocyclization reactions of styrylthiophenes yield unidentifiable byproducts, and how are these resolved?
- Methodological Answer : Competing [4π] vs. [6π] electrocyclic pathways and radical intermediates lead to side products. LC-MS and HRMS isolate unstable species (e.g., diradicals), while trapping experiments (e.g., TEMPO) confirm radical mechanisms. Reaction monitoring via in-situ NMR or UV-vis spectroscopy identifies optimal quenching times to minimize degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
